Zirconium dichloride bis(pentanedionate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

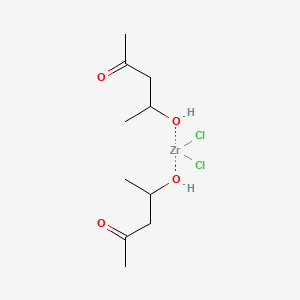

Zirconium dichloride bis(pentanedionate): , also known as dichloro-bis[(Z)-1-methyl-3-oxo-but-1-enoxy]zirconium, is a coordination compound with the molecular formula C10H14Cl2O4Zr. It is a zirconium complex where the metal center is coordinated to two chloride ions and two pentanedionate ligands. This compound is of interest due to its applications in various fields, including catalysis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zirconium dichloride bis(pentanedionate) can be synthesized through the reaction of zirconium tetrachloride with acetylacetone (2,4-pentanedione) in the presence of a base. The reaction typically proceeds as follows:

ZrCl4+2C5H8O2→ZrCl2(C5H7O2)2+2HCl

The reaction is carried out in an inert atmosphere to prevent hydrolysis of zirconium tetrachloride. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production methods for zirconium dichloride bis(pentanedionate) are similar to laboratory synthesis but are scaled up. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Zirconium dichloride bis(pentanedionate) undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkoxides or amines.

Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, although these are less common.

Coordination Reactions: The compound can form complexes with other ligands, which can alter its reactivity and properties.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like alcohols or amines under mild conditions.

Coordination Reactions: Often carried out in solvents like dichloromethane or toluene, with the addition of the desired ligand.

Major Products:

Substitution Products: Depending on the substituent, products can range from zirconium alkoxides to amine complexes.

Coordination Complexes: These can include a variety of ligand-coordinated zirconium species.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology and Medicine:

Biomedical Applications: Research is ongoing into the use of zirconium complexes in drug delivery systems and as potential therapeutic agents.

Industry:

Wirkmechanismus

The mechanism by which zirconium dichloride bis(pentanedionate) exerts its effects is primarily through its ability to coordinate with other molecules. The zirconium center acts as a Lewis acid, facilitating various chemical reactions. The pentanedionate ligands stabilize the complex and can participate in electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Bis(cyclopentadienyl)zirconium dichloride: Another zirconium complex with cyclopentadienyl ligands instead of pentanedionate.

Bis(tert-butylcyclopentadienyl)zirconium dichloride: Similar to the above but with tert-butyl groups on the cyclopentadienyl rings.

Uniqueness: Zirconium dichloride bis(pentanedionate) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other zirconium complexes. Its ability to form stable coordination complexes makes it particularly useful in catalysis and material science .

Biologische Aktivität

Zirconium dichloride bis(pentanedionate), also known as zirconium(IV) acetylacetonate or Zr(acac)₂Cl₂, is an organometallic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, characterization, and biological implications based on recent studies and findings.

Chemical Structure and Properties

Zirconium dichloride bis(pentanedionate) has a molecular formula of C10H14Cl2O4Zr and a molecular weight of approximately 292.32 g/mol. The compound typically appears as a white to off-white powder with a melting point around 191°C. Its structure features a central zirconium atom coordinated by two acetylacetonate ligands and two chloride ions, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of zirconium dichloride bis(pentanedionate) generally involves the reaction of zirconium(IV) chloride with acetylacetone in the presence of a suitable solvent. This method allows for the formation of stable chelate complexes that enhance the compound's solubility and reactivity in various environments.

Antimicrobial Properties

Recent studies have indicated that zirconium dichloride bis(pentanedionate) exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity

Research has also explored the cytotoxic effects of zirconium dichloride bis(pentanedionate) on cancer cell lines. A study demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity at micromolar concentrations. The apoptosis pathway appears to be mediated through the activation of caspases and subsequent DNA fragmentation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of zirconium dichloride bis(pentanedionate). The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential applications in developing antimicrobial agents.

- Cytotoxicity against Cancer Cells : In a study featured in Cancer Letters, zirconium dichloride bis(pentanedionate) was tested on various cancer cell lines, including MCF-7 and HeLa cells. The compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations above 10 µM.

Research Findings

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄Cl₂O₄Zr |

| Molecular Weight | 292.32 g/mol |

| Melting Point | 191°C |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

| IC50 (MCF-7 cells) | ~10 µM |

Eigenschaften

IUPAC Name |

dichlorozirconium;4-hydroxypentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJLBMREDCCTJM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2O4Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.